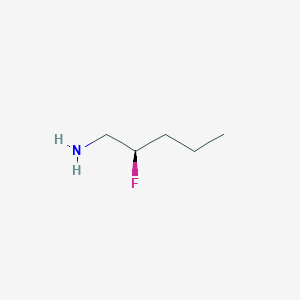

(R)-2-Fluoropentan-1-amine

Description

Properties

Molecular Formula |

C5H12FN |

|---|---|

Molecular Weight |

105.15 g/mol |

IUPAC Name |

(2R)-2-fluoropentan-1-amine |

InChI |

InChI=1S/C5H12FN/c1-2-3-5(6)4-7/h5H,2-4,7H2,1H3/t5-/m1/s1 |

InChI Key |

XJNKJUUPSLHXJS-RXMQYKEDSA-N |

Isomeric SMILES |

CCC[C@H](CN)F |

Canonical SMILES |

CCCC(CN)F |

Origin of Product |

United States |

Preparation Methods

Asymmetric Reductive Amination

One of the most reliable routes involves the asymmetric reductive amination of ketones or aldehydes, followed by selective fluorination:

- Starting Material: Pentan-1,4-dione or pentanal

- Catalyst: Ruthenium-based chiral catalysts, such as Ru(II) complexes with chiral ligands like BINAP, facilitate enantioselective reduction and amination.

- Procedure:

- The ketone or aldehyde undergoes asymmetric reductive amination in the presence of ammonia or primary amines, catalyzed by ruthenium complexes.

- The chiral catalyst ensures the formation of the (R)-enantiomer of the primary amine.

- The amine is then subjected to fluorination using selective fluorinating agents (e.g., N-fluorobenzenesulfonimide, NFSI) to introduce fluorine at the desired position.

Chiral Auxiliary and Resolution Techniques

- Employing chiral auxiliaries attached to the amino group or the carbon backbone, followed by stereoselective transformations, can yield the (R)-enantiomer.

- Post-synthesis resolution via chiral chromatography or crystallization can be used to isolate the desired enantiomer.

Fluorination of Precursors

Nucleophilic Fluorination of Amino Precursors

- Method: Starting from non-fluorinated pentan-1-amine derivatives, nucleophilic fluorination agents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor can be used.

- Procedure:

- The amino precursor (e.g., pentan-1-ol or pentan-1-amine) is activated (e.g., as a tosylate or mesylate).

- Treatment with DAST or similar reagents introduces fluorine at the primary carbon, yielding this compound after appropriate workup.

Electrophilic Fluorination

- Using electrophilic fluorinating agents like Selectfluor or NFSI on suitable amine intermediates can selectively install fluorine at the α-position.

- This approach benefits from mild conditions and high selectivity.

Direct Fluorination of Structural Precursors

Fluorination via I(I)/I(III) Catalysis

Radical-Based Fluorination

- Radical fluorination techniques, employing reagents like N-fluorobenzenesulfonimide under photoredox conditions, can functionalize specific sites on aliphatic chains to produce the target compound with high regio- and stereoselectivity.

Summary of Key Preparation Strategies

Notes and Considerations

- Stereochemical Control: Achieving the (R)-configuration at the 2-position requires chiral catalysts or auxiliaries, with ruthenium-catalyzed asymmetric reductive amination being particularly effective.

- Fluorination Reagents: DAST and NFSI are commonly employed for their high selectivity and functional group tolerance.

- Purification: The final compound often requires purification via chromatography or recrystallization, with care taken to prevent degradation, especially for water-sensitive fluorinated amines.

- Safety: Fluorinating agents are highly reactive and toxic; appropriate safety protocols are mandatory.

Chemical Reactions Analysis

Types of Reactions

®-2-Fluoropentan-1-amine undergoes various chemical reactions, including:

Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.

Reduction: The compound can be reduced to form secondary or tertiary amines.

Substitution: The fluorine atom can be substituted with other nucleophiles such as hydroxide, cyanide, or thiolate ions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

Reduction: Catalysts such as palladium on carbon or lithium aluminum hydride are commonly used.

Substitution: Nucleophiles like sodium hydroxide or potassium cyanide in polar solvents are typical reagents.

Major Products Formed

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of hydroxyl, cyano, or thiol derivatives.

Scientific Research Applications

®-2-Fluoropentan-1-amine has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Studied for its potential interactions with biological systems, including enzyme inhibition and receptor binding.

Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as a precursor for drug candidates.

Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ®-2-Fluoropentan-1-amine involves its interaction with molecular targets such as enzymes or receptors. The fluorine atom can influence the compound’s binding affinity and specificity, potentially leading to inhibition or activation of biological pathways. The amine group can form hydrogen bonds and electrostatic interactions with target molecules, contributing to its overall activity.

Comparison with Similar Compounds

Structural and Functional Analogues

Below is a comparative analysis of (R)-2-Fluoropentan-1-amine with key analogs, focusing on molecular properties, substituent effects, and applications.

Table 1: Key Physicochemical Properties of Selected Amines

Substituent Effects on Physicochemical Properties

- In contrast, 3-Ethyl-2-fluoropentan-1-amine (C7H16FN) has an ethyl group at C3, increasing hydrophobicity and molecular weight (133.21 g/mol vs. 105.15 g/mol) . The cyclopentane derivative (1R,2R)-2-Fluoro-N-[2-(4-fluorophenyl)ethyl]cyclopentan-1-amine (C13H17F2N) demonstrates how ring structures enhance rigidity and steric hindrance, which may improve receptor selectivity in medicinal chemistry .

- Halogen Substitution: Replacing fluorine with bromine in (R)-1-Bromo-4-methylpentan-2-amine (C6H14BrN) significantly increases molecular weight (180.09 g/mol) and alters reactivity.

- Aromatic vs. This structural feature is absent in this compound, making the latter more water-soluble but less membrane-permeable .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (R)-2-Fluoropentan-1-amine, and how can enantiomeric purity be ensured?

- Methodology :

- Radical Fluorination : Radical-mediated fluorination methods, such as those used for analogous fluorinated bicyclic amines, can be adapted. For example, homolytic alkylation with fluorine sources (e.g., Selectfluor®) under controlled conditions may improve stereochemical outcomes .

- Chiral Resolution : Use chiral HPLC or enzymatic resolution to separate enantiomers. Validate purity via polarimetry and NMR, comparing spectral data to known standards .

- Key Metrics : Reaction yield (>70%), enantiomeric excess (ee >98%), and reproducibility across solvent systems (e.g., DMF vs. THF).

Q. How can the stereochemical configuration of this compound be unambiguously characterized?

- Methodology :

- X-ray Crystallography : Co-crystallize with a chiral derivatizing agent (e.g., Mosher’s acid chloride) to resolve absolute configuration .

- Vibrational Circular Dichroism (VCD) : Compare experimental VCD spectra with density functional theory (DFT)-simulated spectra to confirm the (R)-configuration .

Advanced Research Questions

Q. How do steric and electronic effects of the fluorine atom influence the reactivity of this compound in catalytic asymmetric reactions?

- Methodology :

- Kinetic Isotope Effects (KIE) : Compare reaction rates of fluorinated vs. non-fluorinated analogs in Pd-catalyzed cross-coupling reactions to isolate electronic contributions .

- Computational Modeling : Use DFT (B3LYP/6-31G*) to map transition states and quantify fluorine’s impact on activation barriers .

Q. What strategies resolve conflicting NMR data for fluorinated amines in polar aprotic solvents?

- Methodology :

- Dynamic NMR (DNMR) : Monitor temperature-dependent coalescence of diastereotopic protons to assess rotational barriers influenced by fluorine .

- Solvent Screening : Compare NMR chemical shifts in DMSO-d₆ vs. CDCl₃ to identify solvent-induced conformational biases .

Q. How can the metabolic stability of this compound be predicted for pharmacological applications?

- Methodology :

- In Vitro Microsomal Assays : Incubate with liver microsomes (human/rat) and quantify parent compound depletion via LC-MS/MS. Compare half-life () to non-fluorinated analogs .

- QSAR Modeling : Train models using fluorinated amine datasets (e.g., Fluorine-Substituted Amine Database) to predict CYP450-mediated oxidation sites .

Data Contradiction and Reproducibility

Q. Why do synthetic yields vary significantly across reported procedures for this compound?

- Root Cause Analysis :

- Reagent Purity : Trace moisture in fluorinating agents (e.g., DAST) can hydrolyze intermediates; validate via Karl Fischer titration .

- Oxygen Sensitivity : Implement Schlenk-line techniques for radical-mediated steps to suppress side reactions .

Safety and Handling

Q. What safety protocols are critical for handling fluorinated amines in electrophilic reactions?

- Best Practices :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.